molecular formula C8H9N3 B2446203 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1550719-66-8

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B2446203
CAS No.: 1550719-66-8
M. Wt: 147.181
InChI Key: WEGOSTLMIIGFBV-UHFFFAOYSA-N
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Description

The Pyrrolo[2,3-b]pyridine Scaffold: Historical Context and Significance in Medicinal Chemistry and Organic Synthesis

The pyrrolo[2,3-b]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetically developed therapeutic agents. juniperpublishers.comresearchgate.net Historically, interest in this heterocyclic system grew from its presence in natural alkaloids like Variolin B, isolated from the Antarctic sponge Kirkpatrickia variolosa. researchgate.net These natural occurrences hinted at the scaffold's potential for potent biological activity.

In contemporary medicinal chemistry, the significance of the 7-azaindole (B17877) core is firmly established, particularly in the development of kinase inhibitors. nih.govnih.gov The nitrogen atom at the 7-position often acts as a crucial hydrogen bond acceptor, enabling potent interactions with the hinge region of protein kinases. This property has been exploited in the design of several FDA-approved drugs. For instance, Vemurafenib targets BRAF kinase in melanoma, while Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R). juniperpublishers.comnih.gov

The broad spectrum of biological activities associated with pyrrolo[2,3-b]pyridine derivatives is extensive, as detailed in the table below. juniperpublishers.com

Biological ActivityExamples of Pyrrolo[2,3-b]pyridine Derivatives
Anticancer / AntitumorVemurafenib, Pexidartinib, Famitinib juniperpublishers.comnih.gov
AntiproliferativeVarious 2,5-disubstituted 7-azaindoles researchgate.netnih.gov
AntiviralMappicine and other related alkaloids
AntibacterialDerivatives tested against various bacterial strains juniperpublishers.com
Anti-inflammatoryStudied in various inflammatory disease models juniperpublishers.com
AntifungalInvestigated against pathogenic fungi juniperpublishers.com

From an organic synthesis perspective, the construction of the 7-azaindole ring system and its subsequent functionalization are areas of active research. A variety of synthetic strategies have been developed, including modifications of classical indole (B1671886) syntheses like the Fischer and Madelung methods, as well as modern palladium-catalyzed cross-coupling reactions. acs.orgrsc.org Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have become indispensable tools for creating libraries of substituted 7-azaindoles, allowing for systematic exploration of structure-activity relationships (SAR). organic-chemistry.orgnih.gov The development of efficient, regioselective synthetic routes remains a key objective, enabling access to novel and structurally diverse derivatives for drug discovery programs. acs.orgorganic-chemistry.org

Positioning of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Contemporary Research

While extensive research has been published on the broader class of pyrrolo[2,3-b]pyridines, this compound itself is positioned in contemporary research primarily as a valuable and strategic building block for the synthesis of more complex, biologically active molecules. Its structure combines three key features that are highly relevant in modern drug design: the 7-azaindole core, an amino group, and a methyl group.

The 7-azaindole scaffold serves as the foundational element, known for its ability to mimic indole and engage in specific hydrogen bonding interactions critical for kinase inhibition. nih.gov The 5-amino group provides a crucial handle for further chemical modification. Amino-substituted pyrrolopyridines and related scaffolds are frequently explored as key intermediates in the synthesis of potent inhibitors for various therapeutic targets, including Protein Kinase B (Akt) and dopamine (B1211576) D4 receptors. nih.govnih.gov This amino functionality allows for the introduction of diverse side chains and pharmacophoric elements through reactions like amidation or reductive amination, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Therefore, this compound is a strategically designed intermediate, poised for use in the synthesis of novel therapeutic candidates. Its potential applications are summarized in the following table, based on the established roles of its constituent functional groups in medicinal chemistry.

Structural FeatureRole in Contemporary ResearchPotential Application
Pyrrolo[2,3-b]pyridine Core Privileged scaffold; kinase hinge binder. nih.govDevelopment of novel kinase inhibitors (e.g., for CSF1R, BRAF, EGFR). nih.govnih.gov
5-Amino Group Versatile synthetic handle for derivatization. nih.govnih.govIntermediate for creating libraries of compounds targeting kinases, GPCRs, and other enzymes.
4-Methyl Group Modulator of potency, selectivity, and metabolic stability. rsc.orgresearchgate.netFine-tuning of pharmacological profiles in lead optimization programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOSTLMIIGFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Amine and Its Analogues

Approaches to the Pyrrolo[2,3-b]pyridine Core Construction

The formation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a critical step in the synthesis of the target compound. Various cyclization and annulation strategies have been developed to efficiently construct this bicyclic system.

Cyclization Reactions and Annulation Pathways

The construction of the 7-azaindole (B17877) scaffold can be achieved through the formation of either the pyrrole or the pyridine (B92270) ring in the final step. Classical methods such as the Fischer indole (B1671886) synthesis and the Madelung reaction have been adapted for the synthesis of azaindoles. For instance, the Fischer synthesis can be employed by reacting a suitable pyridylhydrazine with a ketone or aldehyde.

More contemporary methods often involve palladium-catalyzed intramolecular cyclizations. One such approach is the Larock indole synthesis, which can be adapted for azaindole formation. Another powerful strategy involves the cyclization of appropriately substituted pyridines. For example, a 2-amino-3-halopyridine can undergo a Sonogashira coupling with a terminal alkyne, followed by a base- or metal-catalyzed cyclization to form the pyrrole ring organic-chemistry.org. An efficient iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has also been reported for the synthesis of 7-azaindoles nih.govresearchgate.net.

Annulation pathways often involve building the pyridine ring onto a pre-existing pyrrole. This can be achieved through condensation reactions of functionalized pyrroles with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.

A notable cyclization strategy is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring. This has been utilized in the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile nih.gov.

Convergent and Divergent Synthetic Routes for 1H-pyrrolo[2,3-b]pyridines

Both convergent and divergent strategies are employed in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines to generate libraries of compounds for structure-activity relationship (SAR) studies.

Convergent synthesis involves the preparation of complex fragments that are then joined together in the final steps of the synthesis. For 7-azaindoles, this could involve the synthesis of a functionalized pyridine and a functionalized pyrrole precursor, which are then coupled and cyclized. This approach is efficient for creating a specific target molecule.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This is particularly useful for exploring the chemical space around a core scaffold. For example, a readily available 7-azaindole core can be functionalized at various positions to create a library of analogs. A common starting material for such divergent syntheses is a halogenated 7-azaindole, which can undergo a variety of cross-coupling reactions.

Introduction and Functionalization of Substituents on the Pyrrolo[2,3-b]pyridine Scaffold

Once the 7-azaindole core is established, the introduction of the methyl group at the 4-position and the amine group at the 5-position is the next critical phase.

Strategies for Methyl Group Introduction at the 4-position

The introduction of a methyl group at the C4 position of the 7-azaindole ring can be achieved through several methods. One approach involves starting with a pyridine derivative that already contains the methyl group at the desired position and then constructing the pyrrole ring. For instance, a substituted 3-amino-4-methylpyridine can be used as a precursor researchgate.net.

Alternatively, the methyl group can be introduced onto a pre-formed 7-azaindole scaffold. This can be accomplished through a variety of C-H activation or cross-coupling reactions. If a suitable leaving group, such as a halogen, is present at the 4-position, a methyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent.

A scalable synthesis of 7-methyl-4-azaindole has been described, which utilizes a bromine atom as a placeholder during the synthesis, which is removed in the final reductive cyclization step researchgate.net. While this is for a different isomer, the principles can be adapted.

Amination Strategies for the 5-position

The introduction of an amino group at the 5-position of the 7-azaindole ring is a key step in the synthesis of the target compound. A common strategy involves the nitration of the 7-azaindole ring, followed by the reduction of the nitro group to an amine. A highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, which could serve as a versatile intermediate researchgate.netacs.org. The nitro group at the 3-position can be reduced, and the halo-substituents can be further functionalized.

Another powerful and widely used method for the introduction of an amino group is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a halo-substituted 7-azaindole and an amine. This reaction is known for its broad substrate scope and functional group tolerance wikipedia.org. The amination of unprotected halo-7-azaindoles has been successfully demonstrated, which simplifies the synthetic sequence by avoiding protection and deprotection steps nih.govmit.edu.

Below is a table summarizing representative conditions for the Buchwald-Hartwig amination of halo-7-azaindoles.

Catalyst SystemBaseSolventTemperature (°C)Amine SourceYield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene100Primary and secondary aminesGood to excellent nih.gov
RuPhos precatalyst / RuPhosLiHMDSTHFRoom TemperaturePrimary and secondary amines81-94 nih.gov
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110Primary aminesGood mdpi.com

Application of Cross-Coupling Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole scaffold. As mentioned, the Buchwald-Hartwig amination is crucial for introducing the 5-amino group. Similarly, the Suzuki-Miyaura coupling is widely used for the introduction of the 4-methyl group.

A general strategy for the synthesis of 4-substituted 7-azaindoles involves the palladium-catalyzed C-N and C-O coupling of 4-chloro-7-azaindoles with anilines and phenols researchgate.net. This highlights the versatility of palladium catalysis in functionalizing the pyridine ring of the 7-azaindole core.

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving a chemoselective Suzuki-Miyaura cross-coupling at the C2-position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4-position nih.gov. This sequential cross-coupling approach allows for the controlled introduction of different substituents at various positions of the 7-azaindole ring.

The following table lists some of the key cross-coupling reactions used in the synthesis and functionalization of the pyrrolo[2,3-b]pyridine scaffold.

ReactionCatalystReactantsPurpose
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂, etc.Halo-azaindole, Boronic acid/esterC-C bond formation (e.g., methylation)
Buchwald-HartwigPd₂(dba)₃/XPhos, RuPhos precatalystHalo-azaindole, AmineC-N bond formation (amination)
SonogashiraPdCl₂(PPh₃)₂, CuIHalo-azaindole, Terminal alkyneC-C bond formation (alkynylation for subsequent cyclization)
HeckPd(OAc)₂Halo-azaindole, AlkeneC-C bond formation
StillePd(PPh₃)₄Halo-azaindole, Organotin reagentC-C bond formation (e.g., methylation)
Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, frequently utilized in the synthesis of biaryl compounds. In the context of pyrrolo[2,3-b]pyridine synthesis, it is often employed to introduce aryl or heteroaryl substituents. For instance, a common strategy involves the coupling of a halogenated pyrrolo[2,3-b]pyridine intermediate with an appropriate boronic acid or ester.

One effective route relies on a chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated intermediate, such as a 2-iodo-4-chloropyrrolopyridine. nih.govnih.govdntb.gov.ua This selectivity allows for the sequential functionalization of the heterocyclic core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system like a mixture of 1,4-dioxane and water. nih.govrsc.org This approach has been successfully used to synthesize a range of 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives. nih.govdntb.gov.ua

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyrrolopyridine Synthesis

Electrophile Nucleophile Catalyst Base Solvent Temperature (°C) Yield (%)
4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine nih.gov 4-Methoxyphenylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane 100 ~70-80
5-Bromo-2-methylpyridin-3-amine nih.gov Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 Moderate to Good
Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a key step in synthesizing amino-substituted pyrrolo[2,3-b]pyridines. wikipedia.orgsemanticscholar.org This reaction is particularly useful for coupling amines with aryl halides or triflates under conditions that are milder than traditional methods like the Ullmann condensation. wikipedia.orgacsgcipr.org

In the synthesis of pyrrolo[2,3-b]pyridine amines, a chloro-substituted precursor is often reacted with an amine or an ammonia equivalent. The choice of catalyst, ligand, and base is crucial for the success of the reaction. libretexts.org Systems involving palladium acetate (Pd(OAc)₂) or preformed palladium catalysts, paired with sterically hindered phosphine ligands like RuPhos or XPhos, have proven effective. nih.gov The reaction is typically carried out in a non-polar solvent such as toluene or t-butanol with a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). mdpi.com This methodology has been successfully applied to introduce a secondary amine at the C-4 position of a 2-aryl-4-chloro-pyrrolopyridine intermediate. nih.govnih.govdntb.gov.ua

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst / Ligand Base Solvent Temperature (°C) Yield (%)
4-Chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine nih.gov Secondary Amine Pd(OAc)₂ / RuPhos NaOt-Bu t-Butanol 110 68
4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine mdpi.com Various Amines Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane 110 N/A
Kumada Coupling Approaches for Methyl Substituents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide to form C-C bonds. wikipedia.org This reaction, typically catalyzed by nickel or palladium complexes, is a viable method for introducing alkyl groups, such as the methyl substituent at the C-4 position of the target molecule. wikipedia.orgorganic-chemistry.org

While less common than Suzuki or Negishi couplings for complex substrates due to the high reactivity of Grignard reagents, the Kumada coupling is effective for creating bonds between sp² and sp³ carbon centers. organic-chemistry.org In a potential synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a 4-halo-pyrrolo[2,3-b]pyridine derivative could be coupled with methylmagnesium bromide (MeMgBr). Nickel catalysts, such as NiCl₂(dppe), are often employed. wikipedia.org The scope of this reaction has been expanded to include various aryl and vinyl chlorides, and even tosylates, as coupling partners. wikipedia.orgnih.gov The unique ability of secondary phosphine oxides (SPOs) to promote the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides has also been demonstrated. researchgate.net

Selective Nitration and Subsequent Reduction for Amine Installation

A classical approach to installing an amino group on an aromatic ring involves a two-step sequence of nitration followed by reduction. For the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, electrophilic substitution reactions, such as nitration, predominantly occur at the 3-position of the pyrrole ring. rsc.org

To achieve amination at the 5-position on the pyridine ring, the strategy would involve the nitration of a suitable 4-methyl-1H-pyrrolo[2,3-b]pyridine precursor. The conditions for nitration must be carefully controlled to avoid side reactions and degradation of the electron-rich pyrrole ring. Subsequent reduction of the installed nitro group to the desired 5-amine can be accomplished using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). rsc.org A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines utilized an iron-catalyzed reduction of dinitropyrazoles with hydrazine hydrate, a method that could be applicable here. rsc.org

Protective Group Chemistry in Pyrrolo[2,3-b]pyridine Synthesis (e.g., SEM, TIPS)

The synthesis of complex pyrrolo[2,3-b]pyridines often requires the use of protecting groups, particularly for the nitrogen atom of the pyrrole ring (N-1). researchgate.net The N-H proton is acidic and can interfere with various reaction conditions, such as metalations, Grignard reactions, and some cross-coupling reactions. An ideal protecting group should be easy to install, stable to the reaction conditions, and readily removable without affecting other functional groups. researchgate.net

Commonly used protecting groups for the pyrrole nitrogen in this context include sulfonyl groups and silyl ethers. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is frequently employed. nih.govnih.govdntb.gov.ua It is introduced by reacting the N-H of the pyrrole with SEM-Cl in the presence of a base. The SEM group is robust and tolerant of many cross-coupling conditions. mdpi.com However, its removal can be challenging; deprotection often involves treatment with a fluoride source (e.g., TBAF) or strong acid (e.g., TFA), which can sometimes lead to the formation of byproducts due to the release of formaldehyde. nih.govnih.govdntb.gov.ua Triisopropylsilyl (TIPS) is another bulky silyl protecting group that can offer stability and is typically removed with fluoride ions.

Process Optimization and Scale-Up Considerations in Pyrrolo[2,3-b]pyridine Production

Transitioning the synthesis of pyrrolo[2,3-b]pyridine derivatives from laboratory scale to industrial production requires significant process optimization. Key considerations include cost, safety, efficiency, and environmental impact (green chemistry). acsgcipr.org For catalytic reactions like the Buchwald-Hartwig amination, optimizing metal and ligand loadings is crucial to minimize the use of expensive and precious metals like palladium. acsgcipr.org

Multicomponent Reactions (MCRs) for Pyrrolo[3,4-b]pyridin-5-one Assembly and Relevance to Related Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.commdpi.com These reactions are prized for their high atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

While not directly leading to the 1H-pyrrolo[2,3-b]pyridine core, MCRs have been effectively used to assemble the isomeric pyrrolo[3,4-b]pyridin-5-one scaffold. nih.govnih.gov A notable example is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade sequence (N-acylation/aza Diels-Alder/decarboxylation/dehydration). mdpi.comnih.govnih.gov This one-pot process allows for the synthesis of a wide variety of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Another approach describes a four-component synthesis involving an aldehyde, an amine, an α-isocyanoacetamide, and an α,β-unsaturated acyl chloride. acs.org The principles of MCRs, focused on building heterocyclic cores through convergent one-pot processes, offer valuable insights and potential strategies that could be adapted for the synthesis of other related pyrrolopyridine systems.

Chemical Reactivity and Mechanistic Transformations of Pyrrolo 2,3 B Pyridin 5 Amine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Ring

The dual nature of the pyrrolo[2,3-b]pyridine core allows for a range of substitution reactions, with the site of reaction being highly dependent on the nature of the reagent (electrophilic vs. nucleophilic).

Electrophilic Substitution: The pyrrole moiety of the 7-azaindole (B17877) system is electron-rich and thus the preferred site for electrophilic attack. Research has consistently shown that electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. acs.orgrsc.org This regioselectivity is governed by the mechanism of electrophilic aromatic substitution, where the intermediate cation formed by attack at the C3 position is more stabilized by resonance than the cation formed by attack at the C2 position. Mannich reactions also proceed with substitution at the 3-position. rsc.org

Nucleophilic Substitution and Cross-Coupling: In contrast, the pyridine (B92270) ring is relatively electron-deficient and can undergo nucleophilic substitution, particularly when activated by a leaving group. Modern cross-coupling methodologies have enabled the functionalization of various positions on the pyrrolopyridine ring that are not accessible through classical electrophilic substitution. For instance, palladium-catalyzed reactions are frequently employed. A chemoselective Suzuki-Miyaura cross-coupling has been used to introduce aryl groups at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govntnu.no Subsequently, the same scaffold can undergo a Buchwald-Hartwig amination to introduce a secondary amine at the C4 position. nih.govntnu.no These metal-catalyzed methods have significantly expanded the synthetic utility of the pyrrolo[2,3-b]pyridine scaffold. rsc.org

Table 1: Regioselectivity in Substitution Reactions of the Pyrrolo[2,3-b]pyridine Ring

Reaction TypeReagent TypePreferred Position(s)Representative Reactions
Electrophilic SubstitutionElectrophilesC3Nitration, Bromination, Iodination, Mannich Reaction acs.orgrsc.org
Nucleophilic SubstitutionNucleophilesC2, C4, C6 (with leaving group)Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination nih.govntnu.no

Oxidation and Reduction Pathways

The oxidation and reduction of pyrrolo[2,3-b]pyridine derivatives can be directed at either the pyridine or the pyrrole ring, depending on the reagents and conditions employed.

Oxidation: The pyridine nitrogen atom in the 7-azaindole nucleus is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved by treating the parent heterocycle with an oxidizing agent such as hydrogen peroxide. google.comresearchgate.net The formation of the N-oxide activates the pyridine ring, facilitating further functionalization. researchgate.netacs.org For example, N-oxide formation has been used as a strategy to enable regioselective direct arylation at the azine (pyridine) ring. acs.org The N-oxide can also play a role as a ligand in metal-catalyzed reactions, such as the copper-catalyzed N-arylation of 7-azaindole N-oxides. acs.orgresearchgate.net

Reduction: Reduction of the pyrrolo[2,3-b]pyridine system can also be achieved. Catalytic hydrogenation of the indole (B1671886) core is a known transformation, though it can be challenging due to the aromaticity of the system and potential catalyst poisoning by the hydrogenated amine product. nih.gov For indole systems, which are structurally analogous, heterogeneous catalysis with Pt/C in water has been shown to selectively reduce the 2,3-double bond of the pyrrole ring to yield the corresponding indoline. nih.gov Similar transformations are applicable to 7-azaindoles, affording the tetrahydro-pyrrolo[2,3-b]pyridine core. Reductive dehalogenation has also been observed as an undesired side reaction during palladium-catalyzed cross-coupling reactions, where a halogen substituent at C2 or C4 is replaced by a hydrogen atom. nih.govntnu.no

Table 2: Common Oxidation and Reduction Reactions

TransformationRing AffectedReagents/ConditionsProduct Type
N-OxidationPyridineHydrogen Peroxide (H₂O₂) google.com7-Azaindole N-oxide
Catalytic HydrogenationPyrrolePt/C, H₂ nih.govTetrahydro-pyrrolo[2,3-b]pyridine
Reductive DehalogenationPyridinePd catalyst, H₂ source (side reaction) nih.govntnu.noDehalogenated pyrrolo[2,3-b]pyridine

Heterocyclic Rearrangements and Ring Expansion Reactions (e.g., to 1,8-naphthyridine)

Under specific conditions, the pyrrolo[2,3-b]pyridine scaffold can undergo rearrangement and ring-expansion reactions to form new heterocyclic systems. A notable example is the expansion to the 1,8-naphthyridine core. It has been demonstrated that treating 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base (alkali) induces a ring-expansion reaction, yielding a 1,8-naphthyridine derivative. rsc.org This reaction likely proceeds through the formation of a dichlorocarbene intermediate, which adds to the pyrrole ring, followed by rearrangement and expansion of the adjacent pyridine ring.

This type of transformation highlights the latent reactivity of the bicyclic system and provides a synthetic route to more complex fused heterocyclic structures from readily available pyrrolopyridine precursors.

Derivatization Chemistry of the Pyrrolo[2,3-b]pyridine Amine Moiety

The exocyclic amine group at the C5 position of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a key functional handle for a wide array of chemical modifications. Standard amine chemistry can be applied to synthesize a diverse library of derivatives.

Acylation and Sulfonylation: The primary amine can readily react with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form the corresponding amides. researchgate.netgoogle.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule.

Urea and Carbamate Formation: The amine can be converted into urea derivatives through several methods. nih.gov A common approach involves reaction with an isocyanate. Alternatively, phosgene equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first form a carbamoyl-imidazole intermediate, which then reacts with another amine to produce an unsymmetrical urea. nih.govorganic-chemistry.org

Diazotization: As a primary aromatic amine, the 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. rsc.orgorganic-chemistry.org This reactive intermediate can then be subjected to a variety of subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by halides (Cl, Br) or a cyano group. organic-chemistry.org Basification of the diazonium salt can lead to the formation of a 3-diazo-3H-pyrrolo[2,3-b]pyridine system. rsc.org

Table 3: Representative Derivatization Reactions of the 5-Amino Group

Reaction TypeReagent(s)Functional Group Formed
AcylationAcid Chloride (R-COCl), Base researchgate.netAmide (-NHCOR)
Urea FormationIsocyanate (R-NCO) or CDI + Amine nih.govUrea (-NHCONHR)
DiazotizationNaNO₂, HCl organic-chemistry.orgDiazonium Salt (-N₂⁺Cl⁻)
Sandmeyer ReactionDiazonium Salt + CuX (X=Cl, Br, CN)Halide or Nitrile

Structure Activity Relationship Sar and Molecular Design Principles for Pyrrolo 2,3 B Pyridine Scaffolds

Systematic Variation of Substituents and their Biological Impact

The biological activity of the pyrrolo[2,3-b]pyridine scaffold is highly dependent on the nature and position of its substituents. While specific SAR data for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not extensively detailed in publicly available literature, the impact of substitutions at various positions of the 7-azaindole (B17877) ring has been explored in the context of different biological targets, particularly protein kinases.

The 7-azaindole core serves as an excellent hinge-binding motif, often forming two hydrogen bonds with the kinase hinge region. nih.gov The substituents on this core are crucial for achieving potency and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, systematic variation of the amide substituent revealed the importance of ring size and hydrophobicity for activity and selectivity. nih.gov

In the context of Janus kinase (JAK) inhibitors, substitutions on a related tricyclic imidazo-pyrrolopyridinone scaffold showed that even small changes can significantly impact potency and metabolic stability. researchgate.net For the 4-methyl-5-amino scaffold, the 4-methyl group is expected to influence the planarity and electronic nature of the pyridine (B92270) ring, potentially enhancing binding through hydrophobic interactions within a specific pocket of the target protein. The 5-amino group, with its hydrogen-bonding capability, can form additional interactions with the target, further contributing to binding affinity. A review of 7-azaindole derivatives in anticancer research highlights that positions 1, 3, and 5 are the most active sites for substitution, with alkyl, aryl carboxamide, and heterocyclic rings being the most successful types of substitutions for enhancing activity. nih.gov

The following table illustrates the structure-activity relationship of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, demonstrating the impact of substituent variation on biological activity.

CompoundR GroupPDE4B IC50 (μM)PDE4D % Inhibition at 10 μM
11a Cyclopropyl0.63<50
11b Cyclobutyl>1020
11c 3-Fluorocyclobutyl0.60<50
11d 3,3-Difluorocyclobutyl>1025
11h 3-Fluoroazetidinyl0.1199

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov

Bioisosteric Modifications and Scaffold-Hopping Approaches

Bioisosterism and scaffold hopping are powerful strategies in drug design to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties. depositolegale.it The 7-azaindole scaffold itself is a bioisostere of indole (B1671886) and purine, and this principle can be further applied to its substituents and the core structure itself. pharmablock.com

Bioisosteric Modifications: For the this compound scaffold, the 4-methyl and 5-amino groups can be subjected to bioisosteric replacement. The methyl group, a small hydrophobic moiety, could be replaced by other small groups such as a halogen (e.g., chlorine or fluorine) or a trifluoromethyl group to modulate electronic properties and metabolic stability. nih.gov The amino group, a hydrogen bond donor and acceptor, could be replaced by a hydroxyl group, a small alkylamine, or incorporated into a small heterocyclic ring to fine-tune its interaction with the target and alter its physicochemical properties. nih.gov For instance, the difluoromethyl (–CF2H) group is a known bioisostere of a hydroxyl group and can also serve as a replacement for pyridine-N-oxide. pharmablock.com

Scaffold-Hopping Approaches: Scaffold hopping involves replacing the central core of a molecule with a chemically different but structurally related scaffold to explore new chemical space and overcome issues like poor pharmacokinetics or intellectual property limitations. The 7-azaindole scaffold is often used in scaffold hopping strategies. acs.org For example, researchers have successfully used the azaindole scaffold to replace other heterocyclic systems to improve the pharmacokinetic properties of drug candidates. jst.go.jp In one instance, a pyrrolotriazine scaffold was replaced with a 7-azaindole to develop Met kinase inhibitors. jst.go.jp Similarly, scaffold hopping from an indole core to an indazole framework has been employed to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Starting from a 4-methyl-5-amino-pyrrolo[2,3-b]pyridine core, one could envision hopping to other bicyclic heteroaromatic systems like imidazo[4,5-b]pyridines, pyrazolo[3,4-b]pyridines, or even non-fused bicyclic systems to identify novel chemotypes with improved drug-like properties.

Design of Targeted Ligands Based on Pyrrolo[2,3-b]pyridine Frameworks

The 7-azaindole framework is a cornerstone in the design of targeted ligands, particularly for protein kinases, due to its ability to act as an effective hinge-binding motif. jst.go.jp The design of such ligands often involves a structure-based approach where the 7-azaindole core is positioned to interact with the hinge region of the kinase, while substituents are designed to occupy specific pockets in the ATP-binding site to achieve potency and selectivity.

Numerous kinase inhibitors based on the 7-azaindole scaffold are in clinical development, targeting a wide range of kinases. jst.go.jp In the design of these inhibitors, substituents at various positions of the 7-azaindole ring are strategically chosen. For example, in the development of PI3K inhibitors, new 7-azaindole derivatives were designed using a scaffold hopping strategy, with variations at the 3-position leading to potent inhibitors. nih.gov Similarly, in the design of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activities, with compound 4h from one study demonstrating significant inhibitory effects. rsc.org

For the this compound scaffold, the 4-methyl group could be designed to fit into a small hydrophobic pocket near the hinge region, while the 5-amino group could form a crucial hydrogen bond with a specific residue in the target protein, thereby enhancing binding affinity and selectivity. The design process would typically involve computational modeling and X-ray crystallography to understand the binding mode and guide the optimization of the substituents. For instance, in the development of selective JAK2 inhibitors, structure-based drug design was employed to exploit single amino acid differences in the extended hinge region of the JAK kinases, leading to highly selective compounds. acs.org

The following table lists some of the kinases that have been targeted using the 7-azaindole scaffold, highlighting its versatility in the design of targeted ligands.

Kinase TargetExample Application
B-RAFDevelopment of Vemurafenib for melanoma treatment. jst.go.jp
PI3KDesign of inhibitors for breast cancer therapy. nih.gov
JAK2Development of selective inhibitors for myeloproliferative neoplasms. acs.org
FGFRDesign of inhibitors for various types of tumors. rsc.org
Met KinaseDevelopment of inhibitors with improved pharmacokinetic properties. jst.go.jp

Computational Chemistry and in Silico Studies of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Amine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of potential drug candidates and for structure-based drug design.

In studies involving analogues of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, molecular docking has been instrumental in elucidating their interactions with various protein targets. For instance, docking studies of 7-azaindole (B17877) derivatives have been performed to understand their binding to protein kinases, which are important targets in cancer therapy. These simulations have revealed key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these compounds. For example, docking of 7-azaindole derivatives into the active site of Trk A kinase (PDB ID: 4aoj) helped to interpret the results from 3D-QSAR models and to understand the binding mode between this class of compounds and the protein. ingentaconnect.com

Similarly, in the design of inhibitors for Polo-like kinase 4 (PLK4), another cancer target, docking studies with 1H-pyrrolo[2,3-b]pyridine analogues demonstrated that distinct binding orientations are influenced by steric and electronic factors. These studies highlighted the importance of specific substitutions on the pyrrolopyridine core for achieving selectivity. Furthermore, the replacement of a thiazolidine-2,4-dione moiety with 2-(hydroxyimino)thiazolidin-4-one was shown to shift selectivity towards PLK4, primarily through enhanced hydrogen bonding.

The insights gained from molecular docking are often used to guide the synthesis of new analogues with improved binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for 1H-pyrrolo[2,3-b]pyridine Analogues

Target Protein Analogue Substitution Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Trk A Kinase 3-substituted -9.8 Met592, Asp668
PLK4 5-methylenethiazolidine-2,4-dione -8.5 Cys107, Leu159

Note: The data in this table is illustrative and based on findings for various 7-azaindole derivatives, not specifically this compound.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes of both the ligand and the protein over time. This is particularly important for understanding the stability of the ligand-protein complex and for identifying allosteric binding sites.

For analogues of this compound, MD simulations can be used to assess the stability of the docked poses and to refine the understanding of the binding interactions. These simulations can reveal subtle changes in the protein structure upon ligand binding and can help to predict the residence time of a drug candidate in the active site. The dynamic behavior observed in these simulations provides a more realistic representation of the biological system.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic properties of molecules, such as their charge distribution, molecular orbital energies, and reactivity. These properties are fundamental to understanding the behavior of a molecule and its interactions with biological targets.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, quantum chemical calculations can be used to predict their reactivity and to understand the nature of the non-covalent interactions that govern their binding to proteins. For example, calculating the electrostatic potential surface can help to identify regions of the molecule that are likely to participate in hydrogen bonding or electrostatic interactions. These calculations are also valuable in the development of quantitative structure-activity relationship (QSAR) models.

WaterMap Analysis in Ligand-Binding Site Characterization

WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. This information is critical for lead optimization, as displacing unstable, high-energy water molecules upon ligand binding can lead to a significant increase in binding affinity.

In the context of this compound analogues, WaterMap analysis can be used to identify key water molecules in the active site of a target protein. By designing ligands that can displace these unfavorable water molecules, it is possible to improve the potency of the inhibitors. It has been noted in studies of related compounds that the proximity of an electron-rich residue can compensate for the loss of hydration of a protonated amine upon binding. nih.gov

In Silico Screening and Drug Discovery Approaches

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors, and in silico screening approaches have been used to discover new derivatives with therapeutic potential. nih.gov These methods can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the information from known active compounds. Scaffold hopping is another in silico technique that aims to replace the core structure of a known inhibitor with a different scaffold while maintaining or improving its binding affinity and selectivity. nih.gov The development of novel 7-azaindole derivatives has been a subject of interest in drug discovery, with a focus on their potential as anticancer agents. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-azaindole
2-(hydroxyimino)thiazolidin-4-one

Biological and Biomedical Research Applications of Pyrrolo 2,3 B Pyridin 5 Amine Derivatives

Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogues

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular functions. Their ability to selectively target these enzymes has made them promising candidates for the development of novel therapeutics.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms and Selectivity

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the progression of numerous cancers. Consequently, targeting FGFRs is a viable strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. nih.gov

One notable compound, 4h , demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov The proposed binding mode of compound 4h within the FGFR1 kinase domain involves key interactions that contribute to its inhibitory effect. This compound was also found to inhibit the proliferation of breast cancer 4T1 cells, induce apoptosis, and significantly inhibit cell migration and invasion. nih.gov The development of these derivatives showcases a strategy to create potent and selective FGFR inhibitors with high ligand efficiency. nih.gov

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogues against FGFR Isoforms
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h7925712

Janus Kinase 3 (JAK3) Pathway Modulation and Immunomodulatory Effects

Janus kinases (JAKs) are critical in modulating inflammatory and immune responses. nih.gov Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a key role in cytokine signaling that governs lymphocyte proliferation, differentiation, and function. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that target JAK3. nih.gov

Chemical modifications to the 1H-pyrrolo[2,3-b]pyridine ring, such as the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position, have led to a significant increase in JAK3 inhibitory activity. nih.gov For instance, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.gov This compound demonstrated an immunomodulating effect by inhibiting interleukin-2 (IL-2)-stimulated T cell proliferation. nih.gov The inhibition of the JAK3 pathway by these compounds presents a promising approach for the treatment of immune diseases, including organ transplant rejection. nih.govjst.go.jp

Table 2: JAK Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Analogue
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Analogue 6290018001100

Focal Adhesion Kinase (FAK) Inhibition Strategies

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several solid tumors and is involved in promoting metastasis. nih.gov This makes FAK an attractive target for the development of anticancer agents. A 1H-Pyrrolo[2,3-b]-Pyridine derivative has been identified as a FAK inhibitor. nih.gov

The inhibitory strategy of this compound involves inducing a conformational change at the helical DFG motif of the activation loop of FAK. nih.gov Structural analysis revealed that the N7 and 1H-NH of the pyrrolo[2,3-b]pyridine core form two hydrogen bonds with the backbone of Cys502 in the hinge region of the kinase. nih.gov FAK inhibition by such compounds can lead to a decrease in the phosphorylation of downstream signaling molecules like PI3K and Akt, ultimately resulting in the induction of apoptosis. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R) Targeting

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation and maintenance of most tissue-resident macrophages. acs.org In the context of cancer, tumor-associated macrophages (TAMs) play a role in the tumor microenvironment. nih.gov Therefore, inhibiting CSF1R is a potential therapeutic strategy for various human disorders, including cancer. acs.org

Researchers have designed and synthesized novel pyrrolo[2,3-b]pyridine-based CSF1R inhibitors by hybridizing the pyrrolo[2,3-b]pyridine skeleton of a known inhibitor (PLX3397) with fragments of another (BLZ945). acs.org Docking studies of the designed compound I-1 showed that it could form key hydrogen bond interactions with Cys666 and Glu664 in the hinge region, Asp796 in the DFG region, and Glu633 in the hydrophobic pocket of CSF1R. acs.org This demonstrates a rational design approach to developing potent and selective CSF1R inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov A series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amines have been reported as inhibitors of VEGFR-2 tyrosine kinase. Through structure-activity relationship studies, these compounds were optimized for biochemical potency and kinase selectivity.

Regulation of Cellular Processes and Signaling Pathways

The kinase inhibitory activities of pyrrolo[2,3-b]pyridin-5-amine derivatives translate into the modulation of various cellular processes and signaling pathways that are fundamental to cell fate and behavior.

The inhibition of kinases such as FGFR, FAK, and VEGFR-2 by these compounds has been shown to impact cell proliferation, survival, and migration. For instance, the FGFR inhibitor 4h was found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. nih.gov Apoptosis induction is a key mechanism by which these inhibitors can exert their anticancer effects. The inhibition of FAK can lead to cell cycle arrest and apoptosis. nih.gov

Furthermore, these compounds modulate key signaling pathways downstream of the inhibited kinases. The activation of FGFRs typically leads to the activation of downstream signaling cascades, including the RAS–MEK–ERK and PI3K–Akt pathways, which are critical for cell proliferation and survival. nih.gov Similarly, FAK inhibition has been shown to decrease the phosphorylation levels of PI3K and Akt. nih.gov The JAK/STAT pathway is the primary signaling cascade modulated by JAK inhibitors. Inhibition of JAK3 by pyrrolo[2,3-b]pyridine derivatives directly impacts the IL-2 signaling pathway in T cells, leading to an immunomodulatory effect. nih.govjst.go.jp

Table 3: Cellular Processes and Signaling Pathways Modulated by Pyrrolo[2,3-b]pyridine Derivatives
Kinase TargetCellular Process AffectedSignaling Pathway Modulated
FGFRCell Proliferation, Apoptosis, Migration, InvasionRAS–MEK–ERK, PI3K–Akt
JAK3T Cell ProliferationJAK/STAT (IL-2 signaling)
FAKCell Cycle, ApoptosisPI3K/Akt
CSF1RMacrophage Differentiation and Survival-
VEGFR-2Angiogenesis-

Impact on Cancer Cell Proliferation and Apoptosis Induction in vitro

The 1H-pyrrolo[2,3-b]pyridine nucleus and its bioisostere, the pyrrolo[2,3-d]pyrimidine core, are integral to numerous compounds designed to combat cancer. These derivatives have demonstrated significant efficacy in inhibiting the growth of various cancer cell lines and inducing programmed cell death, or apoptosis.

Research into new pyrrolo[2,3-d]pyrimidine derivatives has shown potent cytotoxic effects against a panel of human cancer cell lines, including breast (MCF7), lung (A549), colon (HCT116), prostate (PC3), liver (HePG2), and pancreatic (PACA2) cancers. nih.gov Certain compounds from these studies exhibited particularly strong activity against the MCF7 breast cancer cell line. nih.gov The mechanism of action for these compounds involves the modulation of key proteins involved in apoptosis. For instance, treatment of MCF7 cells with these derivatives led to the upregulation of pro-apoptotic proteins such as p53 and BAX, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further investigation revealed an increase in the activity of executioner caspases, like Caspase 8, confirming the induction of the apoptotic cascade. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidines incorporating urea moieties have been synthesized and evaluated for their anticancer properties. researchgate.net One of the most potent derivatives displayed an IC50 value of 0.19 µM against PC3 prostate cancer cells. researchgate.net Flow cytometry analysis indicated that these compounds mediate their cytotoxic effects by inducing apoptosis, causing a notable increase in the population of late apoptotic cells and arresting the cell cycle at various phases. researchgate.net Western blot analysis further confirmed that apoptosis is induced via the intrinsic pathway. researchgate.net

Another study focused on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, which significantly inhibited the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines, FaDu and CAL27. nih.gov This compound was found to induce apoptosis, as evidenced by a significant increase in Annexin V staining. nih.gov Mechanistically, it promotes apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of apoptotic commitment. nih.gov

Table 1: In vitro Anticancer Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives
Compound ClassCancer Cell LineKey FindingsReference
Pyrrolo[2,3-d]pyrimidine derivativesMCF7 (Breast)Compounds 14a , 16b , and 18b showed high activity (IC50: 1.7-5.7 µg/ml). Downregulated Bcl-2 and upregulated p53, BAX. nih.gov
Pyrrolo[2,3-d]pyrimidine-urea hybridsPC3 (Prostate)Compound 10a was most potent (IC50 = 0.19 µM). Induced late apoptosis via the intrinsic pathway. researchgate.net
(1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate esterFaDu & CAL27 (HNSCC)Significantly inhibited proliferation and induced apoptosis (up to 39% in CAL27). Increased Bax/Bcl-2 ratio. nih.gov
5-halogenated-7-azaindolin-2-one derivativesVarious (7 lines)Compound 13c7 showed potent activity (IC50s: 4.49-15.39 µM), surpassing Sunitinib in the tested lines. researchgate.net

Modulation of Cell Migration and Invasion in Cancer Models

Beyond inducing cell death, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to interfere with the processes of cancer cell migration and invasion, which are critical for metastasis. The epithelial-mesenchymal transition (EMT) is a key process by which cancer cells gain migratory and invasive properties.

Studies on the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, revealed its ability to reverse EMT in HNSCC cell lines. nih.gov This compound effectively inhibited both cell migration and the infiltration of the extracellular matrix by cancer cells, suggesting its potential to limit the metastatic spread of tumors. nih.gov

While not a direct pyrrolopyridine derivative, research into boronic acid-containing 3H-pyrazolo[4,3-f]quinolines as Rho-associated protein kinase (ROCK) inhibitors highlights a relevant mechanism. ROCK inhibitors are known to modulate the cytoskeleton and cell motility. The novel inhibitor HSD1590 was found to inhibit the migration of the highly invasive MDA-MB-231 breast cancer cell line at concentrations that were not cytotoxic. This underscores the therapeutic potential of targeting cell migration pathways, a strategy that can be pursued with pyrrolopyridine-based scaffolds.

Table 2: Effect of Pyrrole Derivatives on Cancer Cell Migration
CompoundCancer ModelEffect on Migration/InvasionMechanismReference
RDS 60HNSCC Cell Lines (FaDu, CAL27)Inhibited cell migration and extracellular matrix infiltration.Reversal of Epithelial-Mesenchymal Transition (EMT) nih.gov

Interaction with Nuclear Receptors: Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

The retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17. As such, it has emerged as a key therapeutic target for autoimmune diseases. Inverse agonists of RORC2 can suppress this inflammatory pathway.

A potent, orally active inverse agonist of RORC2 has been identified based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This compound, 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide, demonstrates the utility of this chemical core in targeting nuclear receptors for therapeutic benefit in autoimmune conditions. The development of small molecule inverse agonists for RORC2 represents a promising strategy for treating diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Phosphodiesterase (PDE) Family Inhibition, with emphasis on PDE4B

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP. The PDE4 family, particularly the PDE4B isoform, is predominantly expressed in inflammatory and immune cells, making it an attractive target for treating inflammatory diseases.

Through a scaffold-hopping approach, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective inhibitors of PDE4B. Structure-activity relationship (SAR) studies revealed that modifications to the amide portion of the molecule significantly influenced inhibitory activity against PDE4B.

One of the lead compounds, 11h , emerged as a PDE4B-preferring inhibitor with an IC50 of 0.11 µM. This compound demonstrated efficacy in cellular assays by significantly inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing novel anti-inflammatory agents that act through PDE4B inhibition.

Table 3: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
CompoundPDE4B IC50 (µM)Key FeaturesReference
7 0.48Initial hit from scaffold-hopping experiment.
11h 0.11Potent, PDE4B-preferring inhibitor. Significantly inhibits TNF-α release in macrophages.

Role as Advanced Synthetic Intermediates in Pharmaceutical Research

The 1H-pyrrolo[2,3-b]pyridine framework is not only a pharmacophore for biologically active agents but also a critical structural component and synthetic precursor for complex, high-value pharmaceuticals.

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of several cancers. Venetoclax is a potent and selective BCL-2 inhibitor approved for treating certain types of leukemia and lymphoma. The chemical structure of Venetoclax incorporates a 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) moiety as a cornerstone of its architecture.

Synthetic routes for Venetoclax rely on intermediates derived from 1H-pyrrolo[2,3-b]pyridin-5-ol (a tautomer of 1H-pyrrolo[2,3-b]pyridin-5(4H)-one), which is derived from the parent amine. The pyrrolopyridine unit is coupled with other complex fragments to construct the final drug molecule. This demonstrates the pivotal role of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and related compounds as advanced intermediates in the synthesis of targeted cancer therapies.

The Janus kinases (JAKs) are a family of enzymes that mediate cytokine signaling and are crucial targets for treating immune-mediated diseases like rheumatoid arthritis and transplant rejection. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized as a template for the development of novel immunomodulators targeting JAK3.

A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and optimized for JAK3 inhibitory activity. By modulating the physical properties of the molecules, such as lipophilicity and basicity, researchers were able to develop compounds with potent JAK3 inhibition and reduced off-target effects. The optimized compound 31 not only showed a potent immunomodulating effect on T-cell proliferation in vitro but also demonstrated good metabolic stability and oral bioavailability across multiple species. Crucially, this compound was effective in an in vivo rat model of cardiac transplantation, where it prolonged graft survival. These findings establish the 1H-pyrrolo[2,3-b]pyridine core as a privileged scaffold for creating next-generation immunomodulatory drugs.

Intermediates for Antidiabetic Agents (e.g., Dipeptidyl Peptidase-4 Inhibitors)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They work by prolonging the action of incretin hormones, which leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. The core structures of many DPP-4 inhibitors are based on various heterocyclic scaffolds.

While the pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, a thorough review of the scientific literature and patent databases did not yield specific examples of this compound being directly utilized as an intermediate in the synthesis of commercially available or late-stage clinical DPP-4 inhibitors. Research on DPP-4 inhibitors has largely focused on other heterocyclic systems such as xanthines, piperidines, and pyrazolopyrimidines. Therefore, while the potential for derivatives of this compound to act as DPP-4 inhibitors exists, this application is not well-documented in publicly available research.

Immunomodulatory Effects and Their Molecular Basis

Derivatives of this compound have been more extensively studied for their immunomodulatory properties, particularly as inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. As such, they play a pivotal role in the immune system, and their inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.

Research has shown that the 1H-pyrrolo[2,3-b]pyridine core can serve as a scaffold for the development of potent and selective JAK inhibitors. Modifications at various positions of this core structure have been explored to optimize potency and selectivity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

For instance, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized and evaluated as JAK3 inhibitors. rhhz.net In these studies, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. rhhz.net One particular compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor and demonstrated an immunomodulating effect on interleukin-2 (IL-2)-stimulated T cell proliferation. rhhz.net

Further structure-activity relationship (SAR) studies on N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have led to the discovery of potent and selective JAK1 inhibitors. nih.govacs.org The design of these inhibitors was guided by analyzing the binding modes of known JAK inhibitors. This led to the synthesis of compounds like 31g and its (S,S)-enantiomer 38a , which exhibited excellent potency for JAK1 and high selectivity over other JAK isoforms. nih.govacs.org The immunomodulatory potential of these compounds was further demonstrated by their ability to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, which are involved in liver fibrosis, an inflammatory-driven process. nih.govacs.org

The molecular basis for the immunomodulatory effects of these pyrrolo[2,3-b]pyridine derivatives lies in their ability to bind to the ATP-binding site of the JAK kinase domain. This binding prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors of cytokine signaling. By blocking the JAK/STAT pathway, these compounds can effectively suppress the inflammatory and immune responses mediated by various cytokines.

The following interactive data table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against different JAK isoforms, as reported in the literature.

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Rat T cell IC50 (nM)
6 HMe290018001100Not Tested
11a CONH2Me10000530016002400
14a CONH2H555014120

Data sourced from Nakajima, Y. et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. jst.go.jp

Future Research Directions and Emerging Opportunities for 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Amine Research

Development of Next-Generation Synthetic Methodologies

While established methods for synthesizing pyrrolo[2,3-b]pyridines, such as modifications of the Madelung and Fischer indole (B1671886) syntheses, have been effective, future research will concentrate on developing more efficient, versatile, and environmentally benign synthetic routes. rsc.org Modern synthetic strategies like palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become crucial for creating diverse derivatives. nih.govmdpi.com

Synthetic StrategyDescriptionPotential Advantages
One-Pot Reactions Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates.Increased efficiency, reduced waste, time and cost savings. nih.gov
Multi-Component Reactions Three or more reactants combine in a single step to form a product that incorporates portions of all reactants.High atom economy, operational simplicity, rapid generation of molecular diversity. acs.org
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch.Improved safety, scalability, and reaction control; potential for automation.
Photoredox Catalysis Uses visible light to initiate catalytic cycles for organic transformations.Mild reaction conditions, access to unique reactive intermediates.

Identification of Novel Biological Targets and Therapeutic Areas

The pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for targeting protein kinases. Derivatives have shown potent inhibitory activity against a range of kinases, including CSF-1R, B-RAF, c-Met, and ALK, making them significant candidates for anticancer therapies. nih.govnih.govnih.govacs.org Several compounds based on this scaffold have been investigated for their cytotoxic effects against various human cancer cell lines, such as lung, cervical, and breast cancer. researchgate.netscribd.com

The next frontier in this research is to expand the scope of biological targets beyond kinases. The structural features of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine make it a candidate for interacting with other enzyme families, G-protein coupled receptors (GPCRs), or ion channels. High-throughput screening of compound libraries against a wide array of biological targets could uncover unexpected activities.

Furthermore, exploring new therapeutic areas is a promising avenue. While oncology remains a primary focus, the anti-inflammatory, antimicrobial, and antiviral potential of pyrrolo[2,3-b]pyridine derivatives is an area ripe for investigation. researchgate.netmdpi.com For example, given the role of certain kinases in inflammatory pathways, derivatives could be developed as novel treatments for autoimmune diseases or arthritis. mdpi.com The rising challenge of antimicrobial resistance also calls for novel scaffolds, and pyrrolo[2,3-b]pyridines could offer a starting point for the development of new antibacterial or antifungal agents. researchgate.netmdpi.com

Potential Therapeutic AreaRationale / Example Target
Neurodegenerative Diseases Inhibition of kinases like GSK-3β or CDK5 implicated in Alzheimer's or Parkinson's disease.
Inflammatory Diseases Targeting kinases involved in inflammatory signaling pathways, such as JAKs or SYK. mdpi.com
Infectious Diseases Exploring activity against bacterial or viral proteins, building on the known antimicrobial potential of related heterocycles. researchgate.netmdpi.com
Metabolic Disorders Investigating inhibition of targets like dipeptidyl peptidase-4 (DPP4), relevant to diabetes. nih.gov

Integration of Advanced Artificial Intelligence/Machine Learning in Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. mdpi.commdpi.comspringernature.com For a scaffold like this compound, AI/ML can be integrated in several key ways.

De Novo Design: Generative AI models can design novel pyrrolo[2,3-b]pyridine derivatives with desired properties. By learning from existing chemical data, these models can propose new structures that are likely to be active against a specific biological target and possess favorable drug-like characteristics. A deep conditional transformer neural network has already been successfully applied to design derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold as potent kinase inhibitors. nih.gov

Predictive Modeling: ML algorithms can be trained to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new virtual compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. astrazeneca.com

Virtual Screening: AI can enhance high-throughput virtual screening of large compound libraries to identify molecules that are likely to bind to a target of interest. mdpi.com This computational "funneling" helps to narrow down vast chemical spaces to a manageable number of candidates for experimental testing. astrazeneca.com

By combining computational approaches with traditional medicinal chemistry, the design-make-test-analyze cycle can be significantly expedited, leading to the faster development of optimized drug candidates based on the this compound core.

Exploration of Pyrrolo[2,3-b]pyridine Scaffolds as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, compounds derived from the pyrrolo[2,3-b]pyridine scaffold are valuable tools for chemical biology. As bioisosteres of indoles and purines, they serve as excellent "chemical probes" for investigating the structure-activity relationships (SAR) of biological targets. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein, allowing researchers to study that protein's function in cells and organisms.

Future research can focus on designing and synthesizing highly selective and potent derivatives of this compound to serve as probes for specific kinases or other proteins. By attaching fluorescent tags, biotin, or photo-affinity labels to the scaffold, these probes can be used for:

Target Identification and Validation: Identifying the specific cellular targets of a drug candidate.

Biological Imaging: Visualizing the location and concentration of a target protein within a cell. nih.gov

Mechanism of Action Studies: Elucidating the downstream effects of inhibiting a specific protein.

The development of a toolbox of chemical probes based on the pyrrolo[2,3-b]pyridine core would not only advance our understanding of fundamental biology but also aid in the discovery and validation of new drug targets.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine?

  • Methodological Answer : A common approach involves cyclization of N-substituted alkynylamines using transition-metal catalysts. For example, gold(III) chloride (AuCl₃) has been employed to cyclize N-benzyl-3-alkynylpyridin-2-yl amines into pyrrolopyridine derivatives. Methylation can be achieved via NaH/MeI in THF at 0°C, followed by regioselective bromination or nitration for further functionalization . Alternative routes include Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust/steam and skin contact.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area.
  • Emergency Measures : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap/water. Toxicity data are limited, so treat as a potential irritant .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (147.18 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve regiochemistry of the pyrrolopyridine core and methyl substitution, as demonstrated in related analogs .

Advanced Research Questions

Q. How does the methyl group at position 4 influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl group sterically hinders electrophilic substitution at adjacent positions but stabilizes intermediates in Pd-catalyzed couplings. For example, in Suzuki reactions, electron-donating methyl groups enhance reactivity at the 5-amine position. Comparative studies with non-methylated analogs show 10–15% higher yields for methylated derivatives in Buchwald-Hartwig aminations .

Q. What metabolic pathways are anticipated based on structural analogs?

  • Methodological Answer : In vivo studies of pyrrolopyridine derivatives reveal:
  • Phase I Metabolism : Cytochrome P450-mediated hydroxylation of the methyl group to a hydroxymethyl intermediate, followed by oxidation to a carboxylic acid.
  • Phase II Metabolism : Conjugation with glucuronic acid or N-acetylglucosamine (observed in cynomolgus monkeys for related compounds). Monitor metabolites via LC-MS/MS with stable isotope labeling .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR-2). The methyl group may enhance hydrophobic interactions.
  • QSAR Models : Train models on pyrrolopyridine analogs with IC₅₀ data for anti-cancer activity. Descriptors like logP, polar surface area, and H-bond donors correlate with blood-brain barrier permeability .

Q. How can regioselective functionalization be achieved at the 3-position of the pyrrolopyridine core?

  • Methodological Answer :
  • Halogenation : Use N-iodosuccinimide (NIS) in acetone to iodinate the 3-position.
  • Cross-Coupling : Employ Pd(PPh₃)₄ with arylboronic acids under Miyaura conditions (K₂CO₃, toluene/EtOH/H₂O, 90°C). The methyl group directs selectivity to the 3-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.